molecular formula C10H12ClN B13253183 2-chloro-N-cyclobutylaniline

2-chloro-N-cyclobutylaniline

Cat. No.: B13253183
M. Wt: 181.66 g/mol
InChI Key: KLPFTAIOVJPCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclobutylaniline is an organic compound with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a chloro group attached to an aniline ring, with a cyclobutyl group as a substituent on the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

2-chloro-N-cyclobutylaniline

InChI

InChI=1S/C10H12ClN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2

InChI Key

KLPFTAIOVJPCDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclobutylaniline typically involves the reaction of 2-chloroaniline with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclobutylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, cyclobutyl derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

2-Chloro-N-cyclobutylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclobutylaniline involves its interaction with specific molecular targets. The chloro group and the cyclobutyl substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-cyclobutylaniline is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-N-cyclobutylaniline is an organic compound with potential biological significance. It features a chlorinated aniline structure and a cyclobutyl group, which may influence its biological activity. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₁ClN
  • Molecular Weight : 169.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the cyclobutyl group can enhance its binding affinity and specificity towards these targets, potentially leading to altered cellular processes.

Biological Activities

Recent studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Preliminary tests suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This activity is likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.
  • Anticancer Potential :
    • Research indicates that compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in disease processes, such as kinases or proteases, which are critical in cancer progression and inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a dose-dependent effect.

Bacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
E. coli5015
S. aureus5018
Pseudomonas aeruginosa5012

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells (MCF-7) at IC50 values around 30 µM. The mechanism was linked to the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-730Caspase activation
HeLa25Cell cycle arrest

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